

An In-depth Technical Guide to (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Diphenylphosphoryl)methanol

Cat. No.: B188468

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(diphenylphosphoryl)methanol**, a versatile organophosphorus compound. It covers its physicochemical properties, synthesis, applications in organic chemistry, and safety information. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

(Diphenylphosphoryl)methanol, with the molecular formula $C_{13}H_{13}O_2P$, is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	232.21 g/mol	[1] [2] [3]
CAS Number	884-74-2	[1] [2] [3]
Melting Point	136-137 °C	[3]
Boiling Point (Predicted)	354.7 ± 25.0 °C	[3]
Density (Predicted)	1.21 ± 0.1 g/cm³	[3]
pKa (Predicted)	13.41 ± 0.10	[3]
XLogP3	1.9	[2] [3]
Hydrogen Bond Donor Count	1	[2] [3]
Hydrogen Bond Acceptor Count	2	[3]

Synthesis

(Diphenylphosphoryl)methanol is typically synthesized through the reaction of a secondary phosphine oxide, such as diphenylphosphine oxide, with formaldehyde. This reaction is a nucleophilic addition of the phosphorus center to the carbonyl carbon of formaldehyde.

General Experimental Protocol: Synthesis of **(Diphenylphosphoryl)methanol**

The following is a representative, generalized protocol for the synthesis of **(diphenylphosphoryl)methanol**. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

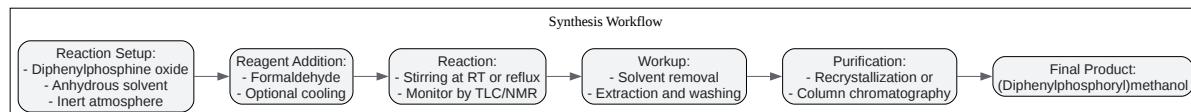
Materials:

- Diphenylphosphine oxide
- Formaldehyde (e.g., as a 37% aqueous solution or as paraformaldehyde)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

- Base (optional, e.g., triethylamine or sodium hydroxide)
- Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)
- Standard glassware for reaction, workup, and purification

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with diphenylphosphine oxide and anhydrous solvent under an inert atmosphere.
- Reagent Addition: The formaldehyde source is added to the stirred solution. If paraformaldehyde is used, it may be added directly as a solid. If an aqueous solution of formaldehyde is used, it should be added dropwise via the dropping funnel. The reaction may be cooled in an ice bath during the addition, especially if it is exothermic.
- Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy. The addition of a catalytic amount of base may be required to facilitate the reaction.
- Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure **(diphenylphosphoryl)methanol** as a white solid.



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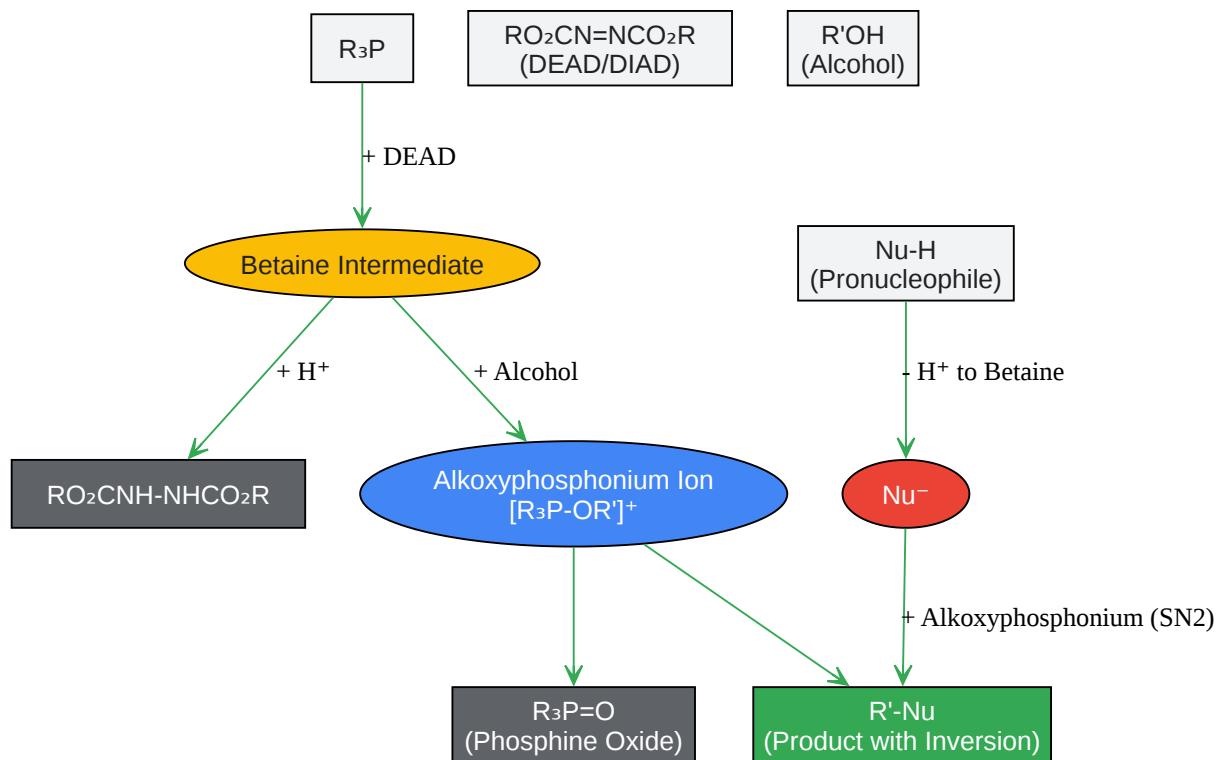
Caption: A generalized experimental workflow for the synthesis of **(diphenylphosphoryl)methanol**.

Applications in Organic Synthesis

(Diphenylphosphoryl)methanol and related phosphine oxides are valuable reagents and ligands in a variety of organic transformations.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.^{[4][5]} While triphenylphosphine is traditionally used, the resulting triphenylphosphine oxide byproduct can be difficult to remove. The use of other phosphine reagents can sometimes simplify purification. The general mechanism involves the activation of an alcohol by a phosphine and an azodicarboxylate.



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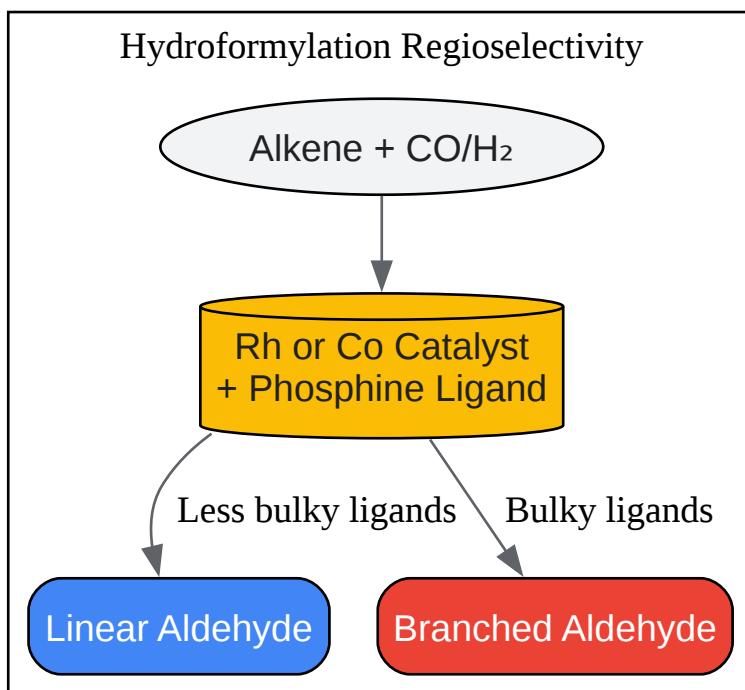
Caption: The signaling pathway of the Mitsunobu reaction.

The following table provides examples of Mitsunobu reactions with various nucleophiles, demonstrating the broad applicability of this transformation.

Alcohol Substrate	Nucleophile	Product	Yield (%)	Reference
Benzyl alcohol	4-Nitrobenzoic acid	Benzyl 4-nitrobenzoate	84	[6]
Cyclic diol	Azide (from DPPA)	Allylic azide	70	[5]
Secondary alcohol	Benzyl ether	1,4-syn azido alcohol	87	[5]
Diol	Dibromo dione derivative	Dibrominated pyrrole derivative	80	[7]

Ligand in Hydroformylation

Hydroformylation, or oxo-synthesis, is an important industrial process for the production of aldehydes from alkenes using syngas (a mixture of carbon monoxide and hydrogen). The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) can be controlled by the choice of catalyst and ligands. Phosphine ligands, including phosphine oxides, play a crucial role in tuning the electronic and steric properties of the metal catalyst, thereby influencing the reaction's outcome.



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Caption: Logical relationship in controlling hydroformylation regioselectivity.

The choice of phosphine ligand significantly impacts the branched-to-linear (b/l) ratio of the aldehyde products. The table below summarizes the effect of different phosphine-based ligands on the hydroformylation of various vinyl esters.

Vinyl Ester Substrate	Ligand	Conversion (%)	b/I ratio	Enantiomeric Excess (% ee)	Reference
Vinyl 4-methoxybenzoate	BettiPhos (SC,SC,RP,S C)-4b	-	>1000	91.3	[2]
Vinyl 4-fluorobenzoate	BettiPhos (SC,SC,RP,S C)-4b	73	>1000	92.1	[2]
Vinyl 2-naphthoate	BettiPhos (SC,SC,RP,S C)-4b	80	81	88	[2]
Vinyl laurate	BettiPhos (SC,SC,RP,S C)-4b	-	477	95.1	[2]

Spectroscopic Data

Detailed experimental spectra for **(diphenylphosphoryl)methanol** are not widely published. However, based on its structure and data from similar compounds, the following spectral characteristics can be expected.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons: Multiplets in the range of δ 7.4-7.9 ppm.- Methylene protons (-CH₂-): A doublet adjacent to the phosphorus atom, likely around δ 4.0-4.5 ppm, with coupling to the phosphorus nucleus (²JP-H).- Hydroxyl proton (-OH): A broad singlet, with a chemical shift that is dependent on concentration and solvent.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm), with those directly attached to phosphorus showing coupling (¹JP-C).- Methylene carbon (-CH₂-): A signal coupled to phosphorus, likely in the range of δ 60-70 ppm (¹JP-C).
³¹ P NMR	A single resonance, characteristic of a phosphine oxide, with a chemical shift that can be compared to known diphenylphosphoryl compounds.
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch: A broad absorption band around 3200-3400 cm⁻¹.- Aromatic C-H stretch: Absorptions just above 3000 cm⁻¹.- P=O stretch: A strong absorption band in the region of 1150-1250 cm⁻¹.- C-O stretch: An absorption in the range of 1000-1100 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion (M⁺): A peak at m/z = 232.- Common fragments: Loss of the hydroxymethyl group (-CH₂OH) resulting in a fragment at m/z = 201, and other fragments corresponding to the diphenylphosphoryl cation and phenyl groups.

Safety and Handling

(Diphenylphosphoryl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statement	GHS Code
Harmful if swallowed	H302
Harmful in contact with skin	H312
Causes skin irritation	H315
Causes serious eye irritation	H319
Harmful if inhaled	H332
May cause respiratory irritation	H335

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses with side shields or chemical goggles.
- Hand Protection: Compatible chemical-resistant gloves.
- Skin and Body Protection: Laboratory coat.

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of dust.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (Diphenylphosphoryl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188468#diphenylphosphoryl-methanol-molecular-weight]

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